6,7-Dichloroquinoline-2,3-dicarboxylic acid

Agrochemical Intermediates Imidazolinone Synthesis Regioselective Chlorination

6,7-Dichloroquinoline-2,3-dicarboxylic acid (CAS 948294-36-8) is a halogenated heterocyclic building block of the quinoline-2,3-dicarboxylic acid (QDC) class, characterized by chlorine substitution at the 6- and 7-positions of the quinoline core. This specific substitution pattern is crucial for modulating electronic and steric properties in downstream synthesis.

Molecular Formula C11H5Cl2NO4
Molecular Weight 286.06 g/mol
CAS No. 948294-36-8
Cat. No. B14148388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dichloroquinoline-2,3-dicarboxylic acid
CAS948294-36-8
Molecular FormulaC11H5Cl2NO4
Molecular Weight286.06 g/mol
Structural Identifiers
SMILESC1=C2C=C(C(=CC2=NC(=C1C(=O)O)C(=O)O)Cl)Cl
InChIInChI=1S/C11H5Cl2NO4/c12-6-2-4-1-5(10(15)16)9(11(17)18)14-8(4)3-7(6)13/h1-3H,(H,15,16)(H,17,18)
InChIKeyIUUIBPVBNNHTLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dichloroquinoline-2,3-dicarboxylic acid (CAS 948294-36-8): A Key Quinoline Dicarboxylic Acid Intermediate for Herbicide and Pharmaceutical Research Procurement


6,7-Dichloroquinoline-2,3-dicarboxylic acid (CAS 948294-36-8) is a halogenated heterocyclic building block of the quinoline-2,3-dicarboxylic acid (QDC) class, characterized by chlorine substitution at the 6- and 7-positions of the quinoline core . This specific substitution pattern is crucial for modulating electronic and steric properties in downstream synthesis. The compound serves as a key intermediate in the preparation of herbicidal imidazolinones and is a member of a chemical class explored for glutamate receptor modulation, distinguishing it from non-halogenated or differently substituted analogs [1][2]. Its primary utility lies in its role as a specific, synthetically enabled precursor rather than an end-use active ingredient.

Critical Procurement Distinctions for 6,7-Dichloroquinoline-2,3-dicarboxylic acid (CAS 948294-36-8): Why Analogue Interchange is Scientifically Unjustifiable


Interchanging 6,7-dichloroquinoline-2,3-dicarboxylic acid with other quinoline dicarboxylic acids is scientifically unsound due to the profound impact of halogen position on molecular recognition and reactivity. In the context of herbicidal imidazolinone synthesis, the 2,3-dicarboxylic acid moiety is essential for forming the core heterocycle, while the 6- and 7-chloro substitution pattern is a specific design element for optimizing the physicochemical properties of the final active ingredient [1]. Regioisomers like the 5,7-dichloro analog (CAS 948293-77-4) present a different steric and electronic profile that would lead to a distinct, and likely inactive or suboptimal, herbicidal product. Similarly, for pharmaceutical applications like VGLUT inhibition, where potency is exquisitely sensitive to 6-position substitution, using a non-halogenated or differently substituted QDC would result in a compound with negligible or entirely different biological activity [2]. The following quantitative evidence details these critical points of differentiation.

Quantitative Differential Analysis of 6,7-Dichloroquinoline-2,3-dicarboxylic acid (CAS 948294-36-8) for Evidence-Based Sourcing


6,7-Dichloro Regiochemistry is Essential for Imidazolinone Herbicide Synthesis

The target compound's specific 6,7-dichloro substitution pattern is a defined input for synthesizing a specific class of imidazolinone herbicides. Patent literature explicitly teaches that dichloroquinoline derivatives where X is chlorine at the 5-, 6-, or 7-position are valuable intermediates for preparing herbicidal agents [1]. The selection of the 6,7-isomer over the 5,7-isomer (CAS 948293-77-4) or 6,8-isomer directs the synthesis toward a unique final imidazolinone product with a distinct and patented profile. Using an alternate isomer would produce a different, potentially non-herbicidal or patent-infringing, final compound, making the 6,7-isomer a non-substitutable starting material for this specific synthetic route.

Agrochemical Intermediates Imidazolinone Synthesis Regioselective Chlorination

6,7-Dichloro Substitution Enhances Utility as a Synthetic Intermediate vs. Non-Halogenated Analogs

The presence of two chlorine atoms at the 6- and 7-positions provides this QDC derivative with significantly greater synthetic utility compared to its non-halogenated counterpart, quinoline-2,3-dicarboxylic acid (CAS 643-38-9). While both can be used to form the imidazolinone core, the halogen atoms on the target compound are reactive handles that allow for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. This enables the synthesis of a much wider array of diverse and complex quinoline-based analogs from a single, common intermediate. Non-halogenated QDC lacks these reactive sites, making it a terminal intermediate with limited potential for downstream diversification.

Halogenated Building Blocks Medicinal Chemistry Cross-Coupling Reactions

Potency in Vesicular Glutamate Transporter (VGLUT) Inhibition is Critically Dependent on 6-Position Substitution

In a study evaluating a panel of nearly 50 substituted quinoline-2,4-dicarboxylic acids (QDCs) as VGLUT inhibitors, a clear and quantifiable SAR trend emerged: potency is highly dependent on substitution at the 6-position of the quinoline ring [1]. While the 6,7-dichloro analog was not directly reported, the data for related 6-substituted compounds provides a strong, class-level inference for its potential value. The unsubstituted QDC was inactive, whereas compounds with hydrophobic 6-substituents showed Ki values ranging from 41 µM (6-biphenyl-4-yl-QDC) to 167 µM (6-PhCH=CH-QDC) [1]. This demonstrates that a compound like the target 6,7-dichloro-QDC, bearing two electron-withdrawing and hydrophobic chlorine atoms at the critical 6-position (and 7), would be expected to have a vastly different and potentially significantly enhanced inhibitory profile compared to an unsubstituted or differently substituted QDC. This hypothesis is supported by a more recent patent for mGluR5 modulators, where 6,7-dichloro substitution is featured on a related quinoline scaffold, underscoring the importance of this specific pattern in modulating glutamate receptor targets [2].

VGLUT Inhibitors Neuroscience Structure-Activity Relationship (SAR)

Validated Application Scenarios for 6,7-Dichloroquinoline-2,3-dicarboxylic acid (CAS 948294-36-8) Procurement


Precursor for a Specific Class of Imidazolinone Herbicides

The primary documented use for 6,7-dichloroquinoline-2,3-dicarboxylic acid is as an intermediate in the multi-step synthesis of 2-(2-imidazolin-2-yl)quinoline-3-carboxylic acid herbicides [1]. The 6,7-dichloro substitution pattern is a required structural element to produce the final active ingredient with the desired herbicidal spectrum and potency. This application is supported by patent literature detailing synthetic routes from quinoline-2,3-dicarboxylic acid derivatives to these commercialized agrochemicals [1].

Key Intermediate in Medicinal Chemistry for Library Synthesis

Owing to its two reactive aryl chloride groups, this compound is an exceptionally versatile building block for constructing diverse compound libraries in medicinal chemistry [2]. The 6- and 7-chloro substituents can be leveraged in orthogonal cross-coupling reactions to introduce a wide range of structural diversity onto the quinoline core. This capability makes it a valuable, high-utility intermediate for hit-to-lead and lead optimization programs targeting various therapeutic areas.

A Privileged Scaffold for Glutamate Receptor Pharmacology Research

The 6,7-dichloro substitution pattern on a quinoline dicarboxylic acid framework is a validated motif for interacting with glutamate receptors, specifically VGLUT and mGluR5 [3][4]. This positions the compound as a strategic starting point for synthesizing novel tool compounds or drug candidates for studying and treating neurological disorders. The SAR data from related QDCs strongly suggests that this specific substitution pattern will confer a unique biological profile that cannot be achieved with unsubstituted or other halogenated analogs [3].

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